N-(2-ethoxyphenyl)thiolan-3-amine

Description

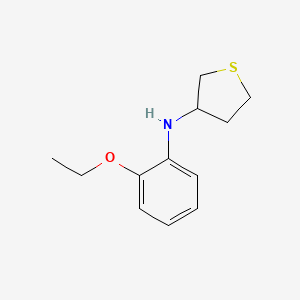

N-(2-ethoxyphenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 2-ethoxyphenyl group attached to the nitrogen.

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)thiolan-3-amine |

InChI |

InChI=1S/C12H17NOS/c1-2-14-12-6-4-3-5-11(12)13-10-7-8-15-9-10/h3-6,10,13H,2,7-9H2,1H3 |

InChI Key |

SMYRHONFJRCXPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)thiolan-3-amine typically involves the reaction of 2-ethoxyaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides, acyl halides)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiolan-3-amine derivatives

Scientific Research Applications

N-(2-ethoxyphenyl)thiolan-3-amine is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is similar to N-(2-methoxyphenyl)thiolan-3-amine and N-(4-ethoxyphenyl)thiolan-3-amine.

Chemical Structure and Properties

this compound features a thiolane ring, which is known for its potential biological activity.

Scientific Research Applications

this compound and its derivatives have a wide range of applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethoxyphenyl group and thiolane ring may enhance its binding affinity and specificity for certain targets.

Anticancer Activity

Studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against tumor cells.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiolan-3-amine Derivatives with Varied Aromatic Substituents

Several analogs of N-(2-ethoxyphenyl)thiolan-3-amine differ in the substituents on the aromatic ring or the amine group:

Key Observations :

Compounds with Shared 2-Ethoxyphenyl Motifs

Several compounds in the evidence share the 2-ethoxyphenyl group but differ in their core structures:

Key Observations :

Thioamide and Thiopeptide Analogs

Key Observations :

Biological Activity

N-(2-ethoxyphenyl)thiolan-3-amine is a compound with unique structural characteristics that confer significant biological activity. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound features a thiolane ring combined with an ethoxyphenyl group. The presence of the ethoxy group enhances its solubility in organic solvents, which is crucial for its reactivity and potential biological applications. The compound's molecular formula is , indicating the presence of sulfur and nitrogen, elements often associated with biological activity.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Using thiolane derivatives and ethoxy-substituted phenols.

- Cyclization Reactions : Involving thiiran intermediates to form the thiolane structure.

- Functional Group Modifications : To enhance biological activity through structural variations.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophenes have shown effectiveness against various bacterial strains, including Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for these compounds range from 4 to >64 mg/L, demonstrating significant bactericidal effects .

| Compound | MIC against E. coli (mg/L) | MIC against A. baumannii (mg/L) |

|---|---|---|

| Thiophene Derivative 1 | 16 | 32 |

| Thiophene Derivative 2 | 8 | 16 |

| This compound | TBD | TBD |

The exact MIC for this compound has yet to be established, but its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory Activity

Compounds with similar structural features have been explored for their anti-inflammatory properties. Research indicates that certain thiolane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibition of COX enzymes can lead to reduced levels of inflammatory mediators such as prostaglandins .

The biological activity of this compound may involve:

- Enzyme Inhibition : Binding to active sites on enzymes such as COX, altering their function.

- Nucleophilic Attack : Similar to other thiophenes, this compound may undergo nucleophilic attack by intracellular thiols, leading to the formation of reactive intermediates that disrupt bacterial cell functions .

- Membrane Interaction : Altering bacterial membrane permeability, which can enhance its antimicrobial action .

Case Studies and Research Findings

- Study on Nitrothiophenes : A study assessing various nitrothiophenes found that structural modifications significantly influenced their antimicrobial efficacy against E. coli and M. luteus. This suggests that similar modifications in this compound could enhance its biological activity .

- Anti-inflammatory Effects : A review highlighted that pyrimidine derivatives with similar functionalities exhibited significant anti-inflammatory effects by downregulating COX enzymes and inducible nitric oxide synthase (iNOS), indicating potential pathways for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.